molecular formula C24H23Cl3N2O B2728446 1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol CAS No. 321432-98-8

1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol

Cat. No.: B2728446
CAS No.: 321432-98-8
M. Wt: 461.81
InChI Key: GXQLQRBIINAQMB-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with chlorophenyl groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Groups: The piperazine core is then reacted with chlorobenzene derivatives in the presence of a strong base like sodium hydride or potassium tert-butoxide to introduce the chlorophenyl groups.

    Addition of the Ethanol Group: The final step involves the addition of an ethanol group to the piperazine ring, which can be achieved through a nucleophilic substitution reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound’s piperazine ring allows it to bind to serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects in psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)piperazine: Another piperazine derivative with similar pharmacological properties.

    4-(3-Chlorophenyl)piperazine: A simpler analog used in various chemical syntheses.

    1,1-Bis(4-fluorophenyl)-2-[4-(3-fluorophenyl)piperazin-1-yl]ethanol: A fluorinated analog with potentially different pharmacokinetic properties.

Uniqueness

1,1-Bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethanol groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl3N2O/c25-20-8-4-18(5-9-20)24(30,19-6-10-21(26)11-7-19)17-28-12-14-29(15-13-28)23-3-1-2-22(27)16-23/h1-11,16,30H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQLQRBIINAQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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